5-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 5-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-amino-1H-1,2,4-triazole with bromine in the presence of a suitable solvent. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation and reduction under specific conditions, leading to different derivatives.
Cyclization Reactions: It can form cyclic compounds through intramolecular cyclization reactions.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium or nickel complexes. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine include other triazole derivatives such as 5-Bromo-1-methyl-1H-1,2,4-triazole and 3-Bromo-1-methyl-1H-1,2,4-triazole These compounds share similar structural features but may differ in their reactivity, stability, and biological activity
Properties
Molecular Formula |
C6H8BrN7 |
---|---|
Molecular Weight |
258.08 g/mol |
IUPAC Name |
5-bromo-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H8BrN7/c1-13-4(9-3-10-13)2-14-5(7)11-6(8)12-14/h3H,2H2,1H3,(H2,8,12) |
InChI Key |
KEQUDVVLHGVERS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
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